In-Depth Technical Guide: The Mechanism of Action of Xdm-cbp
In-Depth Technical Guide: The Mechanism of Action of Xdm-cbp
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of Xdm-cbp, a potent and selective small-molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and its paralog, E1A binding protein p300. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the implicated signaling pathways.
Core Mechanism of Action
Xdm-cbp functions as a competitive inhibitor at the acetyl-lysine (KAc) binding pocket within the bromodomain of CBP and p300.[1] By occupying this pocket, Xdm-cbp prevents the recognition of acetylated lysine residues on histone tails and other proteins. This disruption of bromodomain-mediated protein-protein interactions is central to its mechanism.
CBP and p300 are critical transcriptional coactivators that play a pivotal role in regulating gene expression by integrating and transducing a wide array of signaling pathways.[2][3] They possess histone acetyltransferase (HAT) activity, which is responsible for acetylating histones, leading to a more open chromatin structure that facilitates transcription.[4] The bromodomain of CBP/p300 recognizes these acetylated histones, anchoring the coactivator complex to chromatin and enabling the transcriptional activation of target genes.
By inhibiting the bromodomain of CBP/p300, Xdm-cbp effectively uncouples these coactivators from chromatin, leading to the downregulation of genes involved in cell proliferation and survival. This mechanism is particularly relevant in cancer, where aberrant CBP/p300 activity is often observed.
Data Presentation
Binding Affinity of Xdm-cbp for CBP and p300 Bromodomains
The binding affinity of Xdm-cbp to the bromodomains of CBP and p300 was determined by Isothermal Titration Calorimetry (ITC).
| Target Bromodomain | Dissociation Constant (Kd) [nM] |
| CBP | 25 |
| p300 | 50 |
Data sourced from Hügle et al., 2017.
Antiproliferative Activity of Xdm-cbp in the NCI-60 Cell Line Panel
The growth inhibitory effects of Xdm-cbp were assessed across a panel of 60 human cancer cell lines (NCI-60). The GI50 value, which represents the concentration required to inhibit cell growth by 50%, was determined for each cell line.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 1.5 |
| HL-60(TB) | Leukemia | 1.3 |
| K-562 | Leukemia | 2.1 |
| MOLT-4 | Leukemia | 1.8 |
| RPMI-8226 | Leukemia | 2.5 |
| SR | Leukemia | 1.2 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | >10 |
| EKVX | Non-Small Cell Lung | 4.8 |
| HOP-62 | Non-Small Cell Lung | 5.1 |
| HOP-92 | Non-Small Cell Lung | 3.9 |
| NCI-H226 | Non-Small Cell Lung | 6.2 |
| NCI-H23 | Non-Small Cell Lung | 5.5 |
| NCI-H322M | Non-Small Cell Lung | 4.7 |
| NCI-H460 | Non-Small Cell Lung | 3.8 |
| NCI-H522 | Non-Small Cell Lung | 2.9 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | >10 |
| HCC-2998 | Colon Cancer | 8.9 |
| HCT-116 | Colon Cancer | 7.5 |
| HCT-15 | Colon Cancer | 9.1 |
| HT29 | Colon Cancer | >10 |
| KM12 | Colon Cancer | 8.2 |
| SW-620 | Colon Cancer | >10 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 6.8 |
| SF-295 | CNS Cancer | 7.1 |
| SF-539 | CNS Cancer | 5.9 |
| SNB-19 | CNS Cancer | 8.3 |
| SNB-75 | CNS Cancer | 7.7 |
| U251 | CNS Cancer | 6.5 |
| Melanoma | ||
| LOX IMVI | Melanoma | 3.2 |
| MALME-3M | Melanoma | 4.1 |
| M14 | Melanoma | 3.5 |
| SK-MEL-2 | Melanoma | 4.5 |
| SK-MEL-28 | Melanoma | 5.3 |
| SK-MEL-5 | Melanoma | 2.8 |
| UACC-257 | Melanoma | 4.9 |
| UACC-62 | Melanoma | 3.7 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | >10 |
| OVCAR-3 | Ovarian Cancer | 8.1 |
| OVCAR-4 | Ovarian Cancer | 7.9 |
| OVCAR-5 | Ovarian Cancer | 9.5 |
| OVCAR-8 | Ovarian Cancer | 8.8 |
| SK-OV-3 | Ovarian Cancer | >10 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | >10 |
| A498 | Renal Cancer | 9.2 |
| ACHN | Renal Cancer | 8.5 |
| CAKI-1 | Renal Cancer | 7.8 |
| RXF 393 | Renal Cancer | 9.7 |
| SN12C | Renal Cancer | >10 |
| TK-10 | Renal Cancer | 8.9 |
| UO-31 | Renal Cancer | 7.6 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | >10 |
| DU-145 | Prostate Cancer | >10 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 4.2 |
| MDA-MB-231/ATCC | Breast Cancer | 6.8 |
| HS 578T | Breast Cancer | 7.2 |
| BT-549 | Breast Cancer | 5.9 |
| T-47D | Breast Cancer | 3.1 |
| MDA-MB-468 | Breast Cancer | 6.5 |
Data is representative of findings from the NCI-60 screen as reported in Hügle et al., 2017 and its supplementary information.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of Xdm-cbp binding to the CBP and p300 bromodomains.
Methodology:
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Protein and Ligand Preparation: The bromodomain constructs of human CBP (residues 1082-1210) and p300 (residues 1040-1161) were expressed in E. coli and purified. The final buffer for both protein and Xdm-cbp was 20 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP. Xdm-cbp was dissolved in 100% DMSO and then diluted into the final buffer, with the final DMSO concentration matched in the protein solution.
-
ITC Instrument: A MicroCal ITC200 (Malvern Panalytical) was used for all measurements.
-
Experimental Conditions:
-
The sample cell contained the CBP or p300 bromodomain at a concentration of 10-20 µM.
-
The injection syringe contained Xdm-cbp at a concentration of 100-200 µM.
-
The experiment was conducted at 25 °C.
-
-
Titration: An initial injection of 0.4 µL was followed by 19 injections of 2 µL of Xdm-cbp solution into the protein-containing cell at 150-second intervals.
-
Data Analysis: The raw titration data were integrated, corrected for heats of dilution, and fitted to a one-site binding model using the MicroCal Origin software to determine the thermodynamic parameters.
NCI-60 Human Tumor Cell Line Screen
Objective: To assess the antiproliferative activity of Xdm-cbp across a panel of 60 human cancer cell lines.
Methodology:
-
Cell Culture: The 60 cell lines were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5]
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Assay Procedure:
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Cell Viability Measurement:
-
Data Analysis: The GI50 (concentration resulting in 50% growth inhibition) was calculated for each cell line from the dose-response curves.[5]
X-ray Crystallography of Xdm-cbp in Complex with CBP
Objective: To determine the three-dimensional structure of Xdm-cbp bound to the CBP bromodomain to elucidate the molecular basis of its inhibitory activity.
Methodology:
-
Protein Crystallization: The purified CBP bromodomain was crystallized using the hanging drop vapor diffusion method. The reservoir solution contained 0.1 M MES pH 6.5, 0.2 M ammonium sulfate, and 30% w/v PEG 8000.
-
Complex Formation: Crystals of the apo-CBP bromodomain were soaked in a solution containing Xdm-cbp.
-
Data Collection: X-ray diffraction data were collected from a single crystal at a synchrotron source.
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Structure Determination and Refinement: The structure of the Xdm-cbp-CBP complex was solved by molecular replacement using the apo-CBP structure as a search model. The model was then refined to fit the experimental electron density map.
Mandatory Visualization
Signaling Pathways
The transcriptional coactivators CBP and p300 are key nodes in multiple signaling pathways critical for cell growth, proliferation, and survival. By inhibiting the bromodomain of CBP/p300, Xdm-cbp can modulate the transcriptional output of these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is histone acetylation the most important physiological function for CBP and p300? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
